N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 313262-01-0
VCID: VC0508360
InChI: InChI=1S/C18H17N3O3S/c1-3-24-14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4g/mol

N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide

CAS No.: 313262-01-0

Main Products

VCID: VC0508360

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4g/mol

N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide - 313262-01-0

CAS No. 313262-01-0
Product Name N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide
Molecular Formula C18H17N3O3S
Molecular Weight 355.4g/mol
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Standard InChI InChI=1S/C18H17N3O3S/c1-3-24-14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Standard InChIKey FJYMISVGWPDVBQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
PubChem Compound 1092943
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator